N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
The compound N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide features a [1,2,4]triazolo[4,3-c]pyrimidin-3-one core. Key structural elements include:
- 3,5-dimethylphenylamino substituent: At position 5 of the triazolopyrimidine ring, influencing steric and electronic properties.
- This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific applications require further study .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O2/c1-12-6-13(2)8-16(7-12)26-21-25-14(3)9-19-28-29(22(32)30(19)21)11-20(31)27-18-10-15(23)4-5-17(18)24/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWGYFFLAIYYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce various substituents.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that certain triazole derivatives can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Efficacy of Related Triazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 3.12 μM |
| Triazole B | E. faecium | 1.56 μM |
| Triazole C | Candida auris | Greater than fluconazole |
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, derivatives similar to this compound have shown promising results against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 27.3 |
| Compound E | Bel-7402 | 43.4 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. Triazole derivatives often act by inhibiting enzymes involved in these pathways, leading to cell death in susceptible organisms.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated a series of triazole derivatives for their ability to combat resistant bacterial strains. The findings suggested that modifications to the triazole ring significantly enhanced antimicrobial activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of triazole-containing compounds on various cancer cell lines. Results indicated that specific structural features contributed to increased potency against MCF-7 cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole-pyrimidine core structure, which is significant in drug design due to its biological activity. The presence of fluorine atoms and dimethylphenyl groups enhances its lipophilicity and biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in various applications.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation.
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives possess anti-inflammatory effects. Compounds with similar structural motifs have been screened for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Studies have shown that compounds with triazole rings exhibit activity against both Gram-positive and Gram-negative bacteria. The compound may follow this trend, making it a candidate for further exploration as an antimicrobial agent.
Crop Protection
The compound's structural characteristics suggest potential use as a fungicide or herbicide. Research into related phenylamine derivatives has shown effectiveness in protecting crops from various pathogens by inhibiting key metabolic pathways in target organisms. This application could be crucial for developing sustainable agricultural practices.
Herbicidal Activity
Studies have indicated that certain derivatives can inhibit the growth of weeds by disrupting amino acid synthesis pathways. Given the compound's structure, it may similarly affect critical biosynthetic processes in plants, positioning it as a viable candidate for herbicidal development.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The target compound is compared to three analogs (Table 1):
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations:
Substituent Effects: The 2,5-difluorophenyl group (target) increases electronegativity compared to the 2,5-dimethylphenyl group in the analog , likely enhancing binding affinity in polar environments.
Methyl Group Positioning : Methyl at position 7 (target) may improve metabolic stability compared to analogs with alternative substituent placements .
Physicochemical and Functional Implications
- Lipophilicity : The 2,5-difluorophenyl group increases logP compared to dimethylphenyl analogs, suggesting better membrane permeability .
- Solubility : The acetamide side chain enhances water solubility relative to sulfonamide-based triazolopyrimidines (e.g., flumetsulam in ).
- Bioactivity : Fluorine atoms and methyl groups may enhance kinase inhibition, as seen in structurally related pesticides (e.g., triaziflam in ) .
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated using structural fingerprints and pharmacophore modeling . Minor changes, such as fluorine substitution (target vs. ), can significantly alter bioactivity despite high structural overlap. For example:
- Dissimilarity Metrics : The target compound shares ~85% structural similarity with but may exhibit divergent biological profiles due to fluorination.
- Virtual Screening : Such analogs are prioritized in lead optimization to balance similarity (for target engagement) and dissimilarity (to avoid off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
